molecular formula C8H11NO B13944524 2(1H)-pyridone,5-ethyl-4-methyl-

2(1H)-pyridone,5-ethyl-4-methyl-

Cat. No.: B13944524
M. Wt: 137.18 g/mol
InChI Key: ZZVXISLYFAZOKC-UHFFFAOYSA-N
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Description

2(1H)-Pyridone,5-ethyl-4-methyl- is a heterocyclic organic compound that belongs to the pyridone family. This compound is characterized by a pyridone ring with ethyl and methyl substituents at the 5th and 4th positions, respectively. Pyridones are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-pyridone,5-ethyl-4-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl acetoacetate with methylamine, followed by cyclization to form the pyridone ring. The reaction conditions often include the use of a base such as sodium ethoxide and heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2(1H)-pyridone,5-ethyl-4-methyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridone,5-ethyl-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridone to its corresponding pyridine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethyl and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organometallic compounds (for nucleophilic substitution) are commonly employed.

Major Products Formed

    Oxidation: N-oxides of 2(1H)-pyridone,5-ethyl-4-methyl-.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridone derivatives depending on the reagents used.

Scientific Research Applications

2(1H)-Pyridone,5-ethyl-4-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2(1H)-pyridone,5-ethyl-4-methyl- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to inhibition or activation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridone,4-methyl-: Lacks the ethyl group at the 5th position.

    2(1H)-Pyridone,5-ethyl-: Lacks the methyl group at the 4th position.

    2(1H)-Pyridone,4,5-dimethyl-: Has two methyl groups at the 4th and 5th positions.

Uniqueness

2(1H)-Pyridone,5-ethyl-4-methyl- is unique due to the presence of both ethyl and methyl substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties and applications compared to other pyridone derivatives.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

5-ethyl-4-methyl-1H-pyridin-2-one

InChI

InChI=1S/C8H11NO/c1-3-7-5-9-8(10)4-6(7)2/h4-5H,3H2,1-2H3,(H,9,10)

InChI Key

ZZVXISLYFAZOKC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC(=O)C=C1C

Origin of Product

United States

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